3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone
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Overview
Description
3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone is a natural product found in Euphorbia polycaulis and Euphorbia decipiens with data available.
Scientific Research Applications
Neurocognitive Enhancement
3,5,15,17-O-Tetraacetyl-7-O-nicotinoylcheiradone (referred to as DMXB-A in studies) has shown potential in enhancing neurocognitive functions. In a trial with schizophrenia patients, DMXB-A, a partial alpha7-nicotinic agonist, improved clinical ratings of negative symptoms which are typically resistant to traditional dopamine antagonist antipsychotic drugs. Although the clinical utility of this treatment isn't fully determined yet, the results suggest a positive effect on cognition and symptom management in schizophrenia patients (Freedman et al., 2008).
Potential for Treating Cognitive Deficits
DMXB-A has also been studied for its potential to treat cognitive deficits associated with schizophrenia. The treatment with DMXB-A led to significant neurocognitive improvement in patients, compared to placebo. This was particularly notable for the lower dose of DMXB-A. The results of the study were more pronounced than those observed with nicotine, suggesting that DMXB-A might be a promising therapeutic agent for cognitive enhancement in schizophrenia (Olincy et al., 2006).
Neurophysiological and Sensory Gating
Another study on DMXB-A showed significant improvement in P50 inhibitory gating, a neurophysiological measure of sensory gating that is typically impaired in schizophrenia. This suggests that DMXB-A may influence neurophysiological parameters in a way that is beneficial for managing symptoms of schizophrenia. Furthermore, the study reported the drug was generally well-tolerated by patients, adding to its potential as a therapeutic agent (Olincy et al., 2006).
properties
Molecular Formula |
C34H41NO12 |
---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5S,7R,9S,12S,15R,16R)-2,4,7-triacetyloxy-1-(acetyloxymethyl)-5,9,11,11-tetramethyl-8-oxo-10-oxatetracyclo[7.6.1.03,7.012,16]hexadec-13-en-15-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C34H41NO12/c1-17-14-34(46-21(5)39)25(26(17)43-19(3)37)28(44-20(4)38)33(16-42-18(2)36)24(45-29(40)22-10-9-13-35-15-22)12-11-23-27(33)32(8,30(34)41)47-31(23,6)7/h9-13,15,17,23-28H,14,16H2,1-8H3/t17-,23-,24+,25+,26-,27-,28+,32-,33+,34+/m0/s1 |
InChI Key |
DHOFOOLUGSPOFF-FSHZCWIOSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H]([C@@]3([C@@H](C=C[C@H]4[C@H]3[C@@](C2=O)(OC4(C)C)C)OC(=O)C5=CN=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C(C3(C(C=CC4C3C(C2=O)(OC4(C)C)C)OC(=O)C5=CN=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C |
synonyms |
3,5,15,17-O-tetraacetyl-7-O-nicotinoylcheiradone TANC cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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